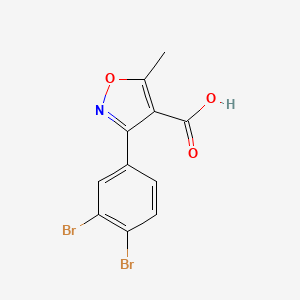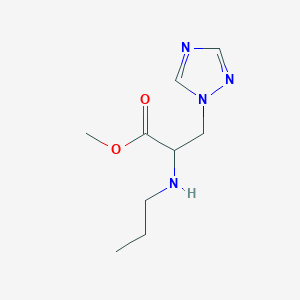![molecular formula C11H20O B13530907 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]heptan-2-yl)-2-methylpropan-2-ol is a chemical compound with the molecular formula C10H18O It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique three-dimensional shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol typically involves the reduction of norbornanone derivatives. One common method is the reduction of 2-norbornanone using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . Another approach involves the catalytic hydrogenation of norbornene derivatives in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of reducing agents and catalysts can vary based on cost and availability.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol undergoes several types of chemical reactions, including:
Reduction: Further reduction can yield various hydrocarbons, depending on the conditions and catalysts used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, catalytic hydrogenation with Pd/C.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products
Oxidation: Norbornanone, norbornanoic acid.
Reduction: Norbornane, various hydrocarbons.
Substitution: Halogenated norbornanes.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A hydrocarbon with a similar bicyclic structure but lacking the hydroxyl group.
Norbornanone: The ketone derivative of norbornane, used as a precursor in the synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol.
Norbornanoic Acid: The carboxylic acid derivative, formed by the oxidation of this compound.
Uniqueness
This compound is unique due to its combination of a rigid bicyclic structure and a reactive hydroxyl group. This makes it a valuable intermediate in organic synthesis and a useful model compound in biochemical studies .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H20O/c1-11(2,12)7-10-6-8-3-4-9(10)5-8/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
LQAHAGBEQANRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


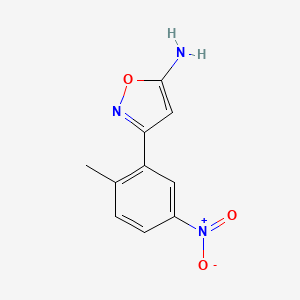
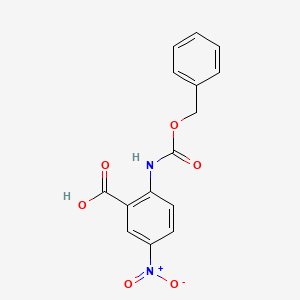

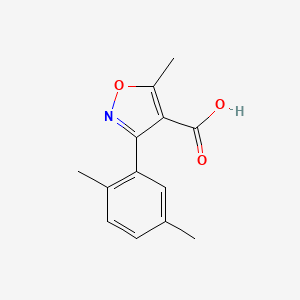
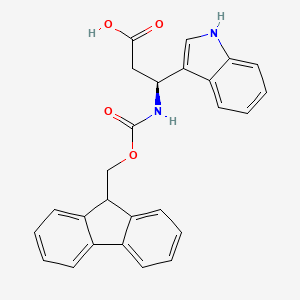
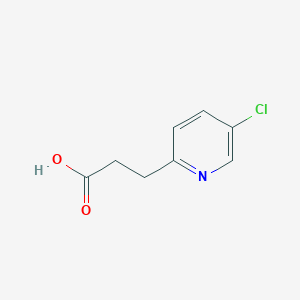
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
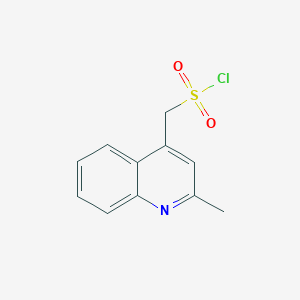
![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
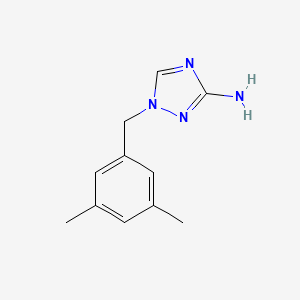
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)
